![molecular formula C11H10O4 B188639 Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid CAS No. 10560-28-8](/img/structure/B188639.png)
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid (TCND) is a bicyclic organic compound with a unique structure. It has been extensively studied in the field of organic chemistry due to its potential applications in drug design, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid is not well understood. However, studies have shown that Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in several biological processes.
Efectos Bioquímicos Y Fisiológicos
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to exhibit various biochemical and physiological effects. For example, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis. They have also been shown to inhibit the replication of viruses, such as HIV and herpes simplex virus. Additionally, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid has several advantages as a building block for organic synthesis. It is readily available and can be synthesized in high yields. It is also stable under a wide range of conditions and can be easily functionalized. However, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives can be difficult to purify due to their high polarity and solubility in water. Additionally, the synthesis of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives can be challenging due to the regioselectivity of the Diels-Alder reaction.
Direcciones Futuras
For the study of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid include the development of new derivatives with improved biological activity and selectivity, the use of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives as ligands in catalytic reactions, and the development of new synthetic methods for the preparation of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives.
Métodos De Síntesis
The synthesis of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction is carried out under mild conditions and yields a bicyclic product with high regioselectivity. The resulting Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid can be purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid has been studied extensively in the field of organic chemistry due to its unique structure and potential applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, polymers, and materials. Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to exhibit antitumor, antiviral, and antibacterial activities. Additionally, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid has been used as a ligand in catalytic reactions, such as the Suzuki-Miyaura coupling reaction.
Propiedades
Número CAS |
10560-28-8 |
|---|---|
Nombre del producto |
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid |
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-6-3-1-2-4(6)5(2)7(3)9(8)11(14)15/h2-7H,1H2,(H,12,13)(H,14,15) |
Clave InChI |
PGDKTWOUTRJVFJ-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C4C1C3C(=C4C(=O)O)C(=O)O |
SMILES canónico |
C1C2C3C2C4C1C3C(=C4C(=O)O)C(=O)O |
Otros números CAS |
10560-28-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



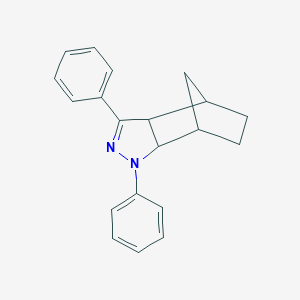
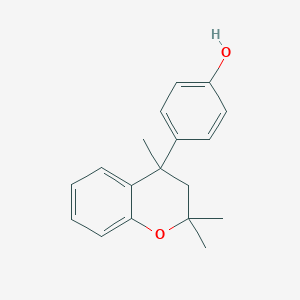
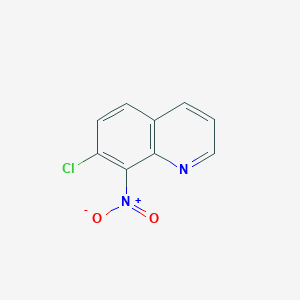
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
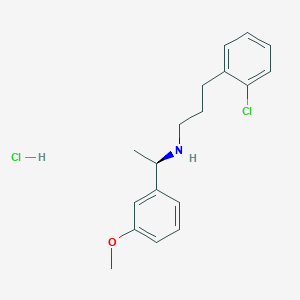
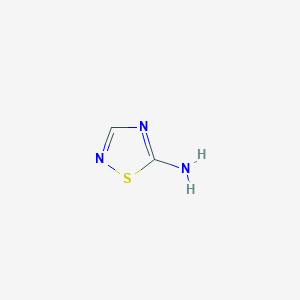
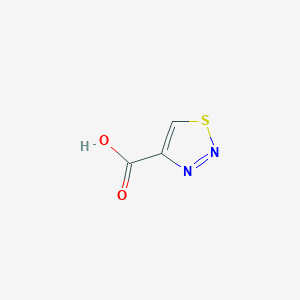
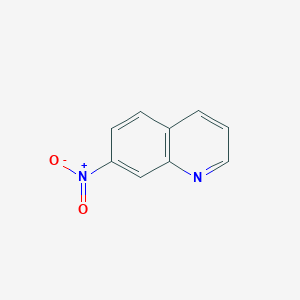
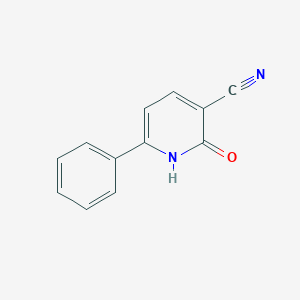
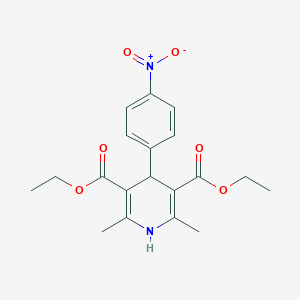
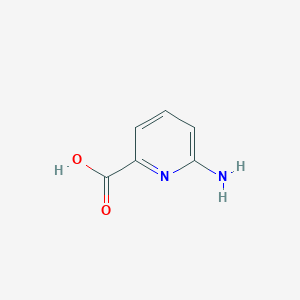
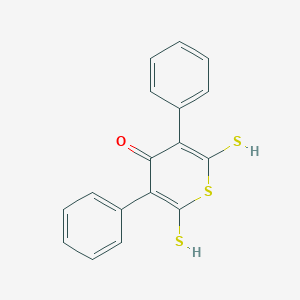
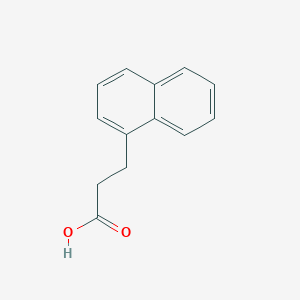
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)